Sylvatesmin

Descripción

Natural Occurrence and Significance in Medicinal Plants Research

Phillygenin is predominantly found in plants of the Oleaceae family. Its most notable source is the fruit (Forsythiae Fructus) and leaves of Forsythia suspensa (Thunb.) Vahl, a plant with a long history of use in traditional medicine. rsc.orgresearchgate.netnih.gov The concentration of phillygenin can vary based on the plant's geographic origin and the harvest time. researchgate.net Beyond Forsythia, phillygenin has also been identified in other medicinal plants, including various species of Osmanthus and Chionanthus. nih.gov Interestingly, research has also discovered that endophytic fungi, such as Colletotrichum gloeosporioides isolated from Forsythia suspensa, are capable of producing phillygenin, presenting a potential alternative source for this valuable compound. nih.govresearchgate.net Its role as a key bioactive constituent makes it a significant subject in phytochemical and ethnopharmacological research. nih.govnih.gov

Table 1: Natural Sources of Phillygenin

| Kingdom | Genus/Species | Common Source Name |

| Plantae | Forsythia suspensa | Forsythiae Fructus (fruit), Leaves |

| Plantae | Osmanthus fragrans | Sweet Olive |

| Plantae | Osmanthus heterophyllus | Holly Olive |

| Plantae | Chionanthus virginicus | White Fringetree |

| Plantae | Chionanthus retusus | Chinese Fringetree |

| Fungi | Colletotrichum gloeosporioides | Endophytic Fungus |

Historical Trajectories in Phillygenin Investigation

The investigation of phillygenin is rooted in the historical use of its primary source, Forsythiae Fructus, which was first documented approximately 2,000 years ago in the Shennong Ben Cao Jing for its "heat-clearing and detoxifying" properties. researchgate.netnih.gov Scientific inquiry began with the isolation and identification of the active components from this traditional remedy, leading to the characterization of lignans (B1203133) like phillygenin and its glycoside precursor, phillyrin (B1677687). nih.govnih.gov Early studies focused on extraction and structural elucidation. nih.gov Over time, the research trajectory has shifted from basic phytochemistry to in-depth pharmacological investigations, driven by a need to understand the molecular basis for the plant's traditional uses. This evolution has positioned phillygenin as a compound of significant interest for its therapeutic potential.

Evolving Landscape of Phillygenin Pharmacological Research

The pharmacological profile of phillygenin is diverse and has been the subject of extensive modern research. nih.gov Studies have demonstrated its significant anti-inflammatory, antioxidant, neuroprotective, and antiviral activities, among others. nih.govresearchgate.net This research has moved beyond simple observation of effects to detailed mechanistic studies, identifying the molecular pathways and cellular targets that phillygenin modulates. The compound's ability to interact with multiple signaling pathways, such as NF-κB, MAPK, and PI3K/AKT, underscores its potential as a multi-target agent for complex diseases. nih.govresearchgate.net

Table 2: Summary of Researched Pharmacological Activities of Phillygenin

| Pharmacological Activity | Research Findings & Investigated Mechanisms |

| Anti-inflammatory | Reduces levels of inflammatory mediators including TNF-α, IL-1β, IL-6, NO, and PGE2. researchgate.netnih.gov Inhibits key inflammatory signaling pathways like NF-κB, PI3K/AKT, and MAPK. nih.govresearchgate.netrsc.org Suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netnih.govnih.gov Modulates the activation and proliferation of T lymphocytes. tandfonline.comnih.gov |

| Antioxidant | Exhibits potent radical scavenging activity against DPPH and ABTS radicals. medchemexpress.commdpi.com Promotes the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), through the Nrf2-ARE pathway. researchgate.net |

| Neuroprotective | Inhibits neuroinflammation following spinal cord injury by suppressing microglial hyperactivation. nih.gov Reduces neuronal apoptosis and mitigates mitochondrial dysfunction. nih.gov Research indicates it directly targets Toll-like receptor 4 (TLR4) to inhibit the NF-κB signaling pathway in the context of neuroinflammation. nih.gov |

| Antiviral | Studies have shown that its precursor, phillyrin, demonstrates potent antiviral effects against various influenza A and B viruses by inhibiting viral RNA polymerase. nih.gov The extract of its source plant is also noted for general antiviral effects. spandidos-publications.comnih.gov |

| Hepatoprotective | Demonstrates a protective effect against liver injury in preclinical models, attributed in part to its antioxidant activity and inhibition of cytochrome P450 2E1. researchgate.netspandidos-publications.com |

Research Scope and Fundamental Inquiries

The current scope of phillygenin research is focused on deepening the understanding of its therapeutic potential and underlying mechanisms. A primary line of inquiry involves the precise identification of its molecular targets. For example, recent studies have successfully used molecular probes to identify the protein kinase Akt as a direct target, providing a clear mechanism for its anti-inflammatory and metabolic effects. rsc.org

Fundamental questions guiding ongoing research include:

What are the full range of protein and pathway targets for phillygenin's diverse biological activities?

How can its structure be modified to create novel derivatives with enhanced efficacy and specificity? researchgate.net

What is its potential as a therapeutic agent or a lead compound for inflammatory diseases, neurodegenerative disorders, and viral infections? rsc.orgnih.gov

Furthermore, addressing its relatively low oral bioavailability is another critical area of investigation, with studies exploring new delivery systems to enhance its clinical applicability. researchgate.net The versatility and natural origin of phillygenin make it a valuable scaffold for the development of multi-target therapeutics. researchgate.net

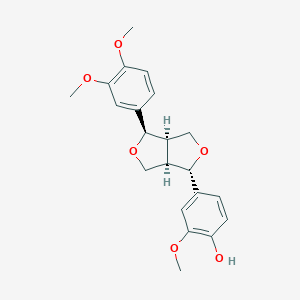

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-[(3S,3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-26-20(14(15)10-27-21)12-4-6-16(22)18(8-12)24-2/h4-9,14-15,20-22H,10-11H2,1-3H3/t14-,15-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJKKWDCUOOTEW-YJPXFSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197588 | |

| Record name | Phillygenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

487-39-8 | |

| Record name | Phillygenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phillygenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYLVATESMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/886IAL08GN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Phillygenin Bioactivity

Elucidation of Anti-inflammatory Mechanisms

Phillygenin exerts its anti-inflammatory effects by intervening in several critical signaling pathways that govern the inflammatory response. These mechanisms include the inhibition of pro-inflammatory transcription factors, suppression of inflammatory receptor signaling, and regulation of enzymes and cytokines that are pivotal to the inflammatory process.

Nuclear Factor Kappa B (NF-κB) Signaling Pathway Modulation

Phillygenin has been shown to be a significant modulator of the Nuclear Factor Kappa B (NF-κB) signaling pathway, a cornerstone in the regulation of inflammatory gene expression. researchgate.netmdpi.com In various cell models, including lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages and human hepatic stellate LX2 cells, phillygenin effectively inhibits the activation of the NF-κB pathway. researchgate.net This inhibition prevents the translocation of the p65 subunit of NF-κB into the nucleus, a critical step for the transcription of pro-inflammatory genes. researchgate.netmdpi.com

Research indicates that phillygenin's inhibitory action on NF-κB is multifaceted. It has been observed to suppress the phosphorylation of key upstream regulators, including IκBα and IKKβ. rsc.orgsci-hub.se By preventing the degradation of IκBα, the inhibitory protein of NF-κB, phillygenin ensures that NF-κB remains sequestered in the cytoplasm, thereby blocking its transcriptional activity. mdpi.com Molecular docking studies have further corroborated these findings, suggesting a direct interaction between phillygenin and several proteins within the NF-κB pathway, including IKKβ, p65, and IκBα. researchgate.netsci-hub.se

| Cell Line | Inducer | Key Findings | Reference |

| RAW264.7 macrophages | LPS | Inhibited NF-κB activation, suppressing inflammatory gene expression and cytokine release. | researchgate.net |

| LX2 human hepatic stellate cells | LPS | Inhibited LPS-induced pro-inflammatory responses via the TLR4/MyD88/NF-κB pathway. | sci-hub.se |

| BEAS-2B human bronchial epithelial cells | LPS | Reduced NF-κB phosphorylation, leading to decreased release of pro-inflammatory mediators. | rsc.org |

| BV2 microglial cells | SCI | Modulated the TLR4/MYD88/NF-κB signaling pathway to ameliorate neuroinflammation. | nih.gov |

| DSS-induced colitis mice | DSS | Reduced phosphorylation of p65 in the colon. | mdpi.com |

Toll-like Receptor 4 (TLR4) and Myeloid Differentiation Primary Response 88 (MyD88) Pathway Inhibition

Phillygenin has been demonstrated to interfere with the Toll-like Receptor 4 (TLR4) signaling pathway, a critical initiator of the innate immune response to bacterial lipopolysaccharide (LPS). sci-hub.senih.gov By inhibiting the TLR4/MyD88/NF-κB signaling cascade, phillygenin can effectively suppress the activation of downstream inflammatory responses. signavitae.comfrontiersin.org

In studies involving LX2 cells and newborn mice with acute lung injury, phillygenin treatment led to a significant downregulation of TLR4 and its downstream adaptor protein, MyD88. sci-hub.sesignavitae.com This inhibition prevents the recruitment of downstream signaling molecules, ultimately leading to the suppression of NF-κB activation and the subsequent production of pro-inflammatory cytokines. sci-hub.sesignavitae.com Molecular docking analyses have predicted a direct binding interaction between phillygenin and the TLR4 protein, further supporting its role as an inhibitor of this pathway. nih.gov In a model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, phillygenin was also found to inhibit the activation of TLR4. mdpi.com

| Model System | Key Findings | Reference |

| LX2 human hepatic stellate cells | Inhibited LPS-induced activation and inflammation by targeting the TLR4/MyD88/NF-κB pathway. | sci-hub.se |

| Newborn mice with LPS-induced acute lung injury | Attenuated lung injury by inactivating the TLR4/MyD88/NF-κB pathway. | signavitae.com |

| Rat model of spinal cord injury | Ameliorated neuroinflammation by modulating the TLR4/MYD88/NF-κB signaling pathway. | nih.gov |

| DSS-induced colitis mice | Inhibited the activation of TLR4 and downstream signaling. | mdpi.com |

| Chronic constriction injury (CCI) rats | Alleviated neuropathic pain by downregulating TLR4 and MyD88 expression. | researchgate.net |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation and Matrix Metalloproteinase-8 (MMP8) Downregulation

Phillygenin has been found to exert its anti-inflammatory and anti-apoptotic effects in pulmonary epithelial cells through the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling. spandidos-publications.comnih.gov This activation is mediated by the downregulation of Matrix Metalloproteinase-8 (MMP8). spandidos-publications.comnih.govnih.gov

In a study using a lipopolysaccharide (LPS)-induced model of acute lung injury in BEAS-2B cells, phillygenin treatment was shown to decrease the expression of MMP8. spandidos-publications.comnih.govresearchgate.net This downregulation of MMP8, in turn, led to an increase in the expression of PPARγ. spandidos-publications.comnih.gov The activation of PPARγ is known to regulate various cellular processes, including inflammation. spandidos-publications.comnih.gov When MMP8 was overexpressed in these cells, the beneficial effects of phillygenin on PPARγ activation were diminished, confirming the crucial role of MMP8 in this pathway. spandidos-publications.comnih.gov These findings suggest that the Phillygenin-MMP8-PPARγ axis is a key mechanism in mitigating lung inflammation and apoptosis. spandidos-publications.comnih.gov

| Cell Line/Model | Key Findings | Reference |

| BEAS-2B pulmonary epithelial cells | Phillygenin inhibited inflammation and apoptosis by activating PPARγ signaling via MMP8 downregulation. | spandidos-publications.comnih.govnih.gov |

| LPS-induced BEAS-2B cells | Phillygenin treatment decreased the expression levels of MMP8. | researchgate.net |

PI3K/Akt/mTOR Signaling Cascade Inhibition

Phillygenin has been shown to modulate the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (B549165) (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival, as well as autophagy. nih.govfrontiersin.org In a rat model of severe acute pancreatitis, phillygenin treatment was found to inhibit the PI3K/Akt/mTOR pathway. nih.govresearchgate.net This inhibition was evidenced by decreased levels of phosphorylated PI3K (p-PI3K), phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR). nih.gov

By suppressing this signaling cascade, phillygenin helps to restore impaired autophagic flux, a process that is often dysregulated in pancreatitis. nih.govfrontiersin.org The inhibition of Akt by phillygenin also contributes to its anti-inflammatory effects by suppressing the downstream activation of NF-κB. rsc.org Bioinformatics analyses have also predicted the PI3K-Akt and mTOR signaling pathways as primary targets of phillygenin. rsc.org

| Model System | Key Findings | Reference |

| Rat model of severe acute pancreatitis | Phillygenin rescued impaired autophagic flux by inhibiting the PI3K/Akt/mTOR pathway. | nih.govresearchgate.net |

| BEAS-2B human bronchial epithelial cells | The anti-inflammatory effects of Phillygenin may be mediated by the downregulation of Akt. | rsc.org |

Mitogen-Activated Protein Kinase (MAPK) Cascades Modulation

Phillygenin has been shown to modulate the activity of Mitogen-Activated Protein Kinase (MAPK) cascades, which are crucial signaling pathways involved in cellular responses to a variety of stimuli, including inflammation. assaygenie.comkoreamed.orgscienceopen.com The MAPK family includes three main subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. assaygenie.comscienceopen.com

In a study on dextran sulfate sodium (DSS)-induced colitis in mice, phillygenin treatment was found to reduce the phosphorylation of p38 and JNK, but not ERK1/2. mdpi.com The inhibition of the p38 and JNK pathways by phillygenin contributes to its anti-inflammatory effects by blocking the production of pro-inflammatory cytokines. mdpi.com In another study, phillygenin, along with other lignans (B1203133), was shown to attenuate the p38 and ERK kinase pathways, leading to decreased production of TNF-α and IL-1β. frontiersin.org

| Model System | Key Findings | Reference |

| DSS-induced colitis mice | Phillygenin inhibited the phosphorylation of p38 and JNK. | mdpi.com |

| Human leukocytes | Phillygenin attenuated the p38 and ERK kinase pathways. | frontiersin.org |

Regulation of Pro-inflammatory Cytokine and Mediator Production

A primary outcome of phillygenin's modulation of the aforementioned signaling pathways is the significant reduction in the production of pro-inflammatory cytokines and mediators. researchgate.netmdpi.com In various experimental models, phillygenin has consistently demonstrated its ability to inhibit the release of key inflammatory molecules.

In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, phillygenin significantly inhibited the production of Interleukin-1β (IL-1β) and Prostaglandin (B15479496) E2 (PGE2). researchgate.net It also lowered the messenger RNA (mRNA) levels of IL-6, IL-1β, and Tumor Necrosis Factor-alpha (TNF-α). researchgate.net Similarly, in a model of colitis, phillygenin treatment decreased the colonic concentrations of TNF-α, IL-1β, and IL-6, while increasing the level of the anti-inflammatory cytokine IL-10. mdpi.com Furthermore, in a carbon tetrachloride-induced liver fibrosis model, phillygenin reduced the serum levels of LPS, Macrophage Inflammatory Protein-1 (MIP-1), and TNF-α. frontiersin.org In studies on neuroinflammation, phillygenin was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

| Model System | Inhibited Cytokines/Mediators | Reference |

| LPS-stimulated RAW264.7 cells | IL-1β, PGE2, IL-6 (mRNA), TNF-α (mRNA) | researchgate.net |

| DSS-induced colitis mice | TNF-α, IL-1β, IL-6 | mdpi.com |

| CCl4-induced liver fibrosis mice | LPS, MIP-1, TNF-α | frontiersin.org |

| LPS-activated microglia | iNOS, COX-2, TNF-α, IL-1β | nih.gov |

| Human leukocytes | TNF-α, IL-1β | frontiersin.org |

Mechanisms Underlying Anticancer Efficacy

Phillygenin demonstrates its anticancer capabilities through a multifaceted strategy that targets fundamental cellular processes essential for tumor proliferation and survival. These mechanisms encompass the instigation of programmed cell death, interruption of the cell cycle, and interference with vital signaling cascades that fuel malignant growth.

Induction of Apoptosis and Mitochondrial Dysfunction

Apoptosis, or programmed cell death, is a vital process for the elimination of damaged or cancerous cells. Phillygenin has been identified as a potent inducer of apoptosis in a variety of cancer cell lines. A primary mechanism through which Phillygenin initiates apoptosis is the intrinsic, or mitochondrial, pathway.

Scientific investigations have revealed that Phillygenin can disrupt the mitochondrial membrane potential, which triggers the release of pro-apoptotic factors from the mitochondria into the cytoplasm. nih.govnih.gov A crucial factor among these is cytochrome c. Upon entering the cytoplasm, cytochrome c associates with the Apoptotic protease-activating factor 1 (Apaf-1), which subsequently activates caspase-9, an initiator caspase. This activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3 and caspase-7, which are responsible for the systematic disassembly of the cell. nih.govnih.gov

Moreover, Phillygenin has been found to alter the expression of the Bcl-2 family of proteins, which are critical regulators of apoptosis. It can decrease the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while simultaneously increasing the expression of pro-apoptotic proteins such as Bax and Bak. nih.govnih.govmmbio.cn This alteration in the Bax/Bcl-2 ratio further encourages the permeabilization of the outer mitochondrial membrane and the subsequent cascade of apoptotic events. nih.govnih.govmmbio.cn

Table 1: Phillygenin's Effects on Apoptotic Markers

| Cancer Cell Line | Effect on Bcl-2 | Effect on Bax | Effect on Caspase-3 | Reference |

|---|---|---|---|---|

| Human esophageal cancer (SH-1-V1) | Downregulation | Upregulation | Activation | nih.govnih.gov |

| Human hepatic stellate cells (LX-2) | Downregulation | Upregulation | Not specified | mmbio.cn |

| Human pulmonary epithelial cells (BEAS-2B) | Upregulation | Downregulation | Downregulation of pro-apoptotic proteins | spandidos-publications.com |

Mechanisms of Cell Cycle Arrest

In addition to triggering apoptosis, Phillygenin can inhibit the proliferation of cancer cells by inducing cell cycle arrest. The cell cycle is a meticulously regulated process that ensures the accurate replication and division of cells. Cancer cells frequently display dysregulated cell cycle control, which results in uncontrolled proliferation. mdpi.com

Phillygenin has been observed to halt the cell cycle at various checkpoints, with the G2/M phase being particularly prominent. nih.govnih.gov This arrest is often facilitated by the modulation of key proteins that regulate the cell cycle. For example, Phillygenin can reduce the expression of cyclin B1 and its catalytic partner, cyclin-dependent kinase 1 (CDK1), a complex that is indispensable for the transition from G2 to M phase. By inhibiting the activity of the cyclin B1/CDK1 complex, Phillygenin prevents cancer cells from entering mitosis, thereby curbing their division. Research has also shown that Phillygenin can arrest the cell cycle in the G0/G1 phase in activated hepatic stellate cells. mmbio.cn

Furthermore, the tumor suppressor protein p53 can be instrumental in Phillygenin-induced cell cycle arrest. In cells that possess a functional p53, Phillygenin can enhance its expression. Subsequently, p53 can transcriptionally activate the expression of p21 (WAF1/CIP1), a potent CDK inhibitor that can arrest the cell cycle at both the G1/S and G2/M checkpoints. mdpi.com

Interference with JAK/STAT Signaling, including SHP-1/JAK2/STAT3 Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that is central to cell proliferation, survival, and inflammation. oup.comajol.info The persistent activation of the JAK/STAT pathway, especially the STAT3 component, is a frequent characteristic of many cancers and is linked to tumor progression and resistance to drugs. oup.comajol.info

Phillygenin has been recognized as an inhibitor of the JAK/STAT pathway. oup.comeurekaselect.comresearchgate.net It has the ability to, either directly or indirectly, inhibit the phosphorylation and subsequent activation of JAKs (like JAK2) and STATs (particularly STAT3). oup.comspandidos-publications.com A proposed mechanism for this inhibition is the upregulation of SHP-1 (Src homology region 2 domain-containing phosphatase-1), a protein tyrosine phosphatase that can dephosphorylate and thereby inactivate JAK2 and STAT3. oup.comresearchgate.net

By activating SHP-1, Phillygenin effectively reduces the overactive JAK2/STAT3 signaling in cancer cells. oup.comresearchgate.net This results in the downregulation of STAT3 target genes that are involved in cell survival (e.g., Bcl-xL, Mcl-1), proliferation (e.g., cyclin D1, c-Myc), and angiogenesis (e.g., VEGF). The inhibition of this pathway is a significant aspect of Phillygenin's anticancer activity.

Modulation of PI3K/Akt and MAPK Pathways in Malignancy

The Phosphatidylinositol 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) signaling pathways are two additional crucial intracellular cascades that are often dysregulated in cancer. nih.govdntb.gov.ua These pathways govern a broad spectrum of cellular processes, including cell growth, proliferation, survival, and motility. nih.govdntb.gov.ua

Phillygenin has been demonstrated to modulate both the PI3K/Akt and MAPK pathways. eurekaselect.comresearchgate.net In numerous cancer models, Phillygenin inhibits the phosphorylation and activation of key components of the PI3K/Akt pathway, such as Akt and its downstream target, the mammalian target of rapamycin (mTOR). nih.govresearchgate.net This inhibition culminates in a reduction in cell survival and proliferation. nih.govresearchgate.net

Concurrently, Phillygenin can influence the MAPK pathway, which consists of several parallel cascades, including the ERK, JNK, and p38 MAPK pathways. The impact of Phillygenin on the MAPK pathway can vary depending on the context. In certain cancer cells, it can inhibit the pro-proliferative ERK pathway. In others, it may activate the stress-activated JNK and p38 pathways, which can play a role in the induction of apoptosis. jmb.or.kr

Table 2: Phillygenin's Impact on Key Signaling Pathways in Cancer

| Pathway | Key Proteins Modulated | Consequence in Cancer Cells | Reference |

|---|---|---|---|

| JAK/STAT | JAK2, STAT3, SHP-1 | Inhibition of proliferation and survival | oup.comspandidos-publications.comresearchgate.net |

| PI3K/Akt | Akt, mTOR | Inhibition of cell growth and survival | nih.govresearchgate.net |

| MAPK | ERK, JNK, p38 | Context-dependent modulation of proliferation and apoptosis | jmb.or.kr |

Inhibition of Maternal Embryonic Leucine (B10760876) Zipper Kinase (MELK) Activity

Maternal embryonic leucine zipper kinase (MELK) is a serine/threonine kinase that is overexpressed in a range of cancers and is linked to a poor prognosis. MELK is critically involved in the progression of the cell cycle, particularly in mitosis, and plays a role in the maintenance of cancer stem cells.

Recent research has identified Phillygenin as a potential inhibitor of MELK. eurekaselect.comresearchgate.net By binding to the kinase domain of MELK, Phillygenin can obstruct its catalytic activity. This inhibition of MELK results in mitotic arrest and apoptosis in cancer cells that rely on MELK activity. The targeting of MELK by Phillygenin unveils a novel mechanism of its anticancer action and underscores its potential to target cancer stem cells, which are often resistant to conventional therapies.

Neurobiological and Analgesic Action Mechanisms

In addition to its anticancer properties, Phillygenin also displays notable neurobiological and analgesic effects. Its mechanisms of action within the nervous system entail the modulation of inflammatory pathways and neurotransmitter systems.

The neuroprotective effects of Phillygenin are, in part, due to its potent anti-inflammatory properties within the central nervous system. It can suppress the activation of microglia and astrocytes, the primary immune cells of the brain. nih.gov This is accomplished by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). chemfaces.comresearchgate.net The inhibition of these inflammatory molecules is frequently mediated through the suppression of signaling pathways like the nuclear factor-kappa B (NF-κB) and MAPK pathways in glial cells. nih.gov

The analgesic effects of Phillygenin are also associated with its anti-inflammatory actions. frontiersin.org By diminishing inflammation, Phillygenin can mitigate inflammatory pain. Furthermore, some findings indicate that Phillygenin may interact with the opioidergic system, although the exact mechanisms are still being elucidated. scirp.org Its capacity to cross the blood-brain barrier enables it to exert these effects directly within the central nervous system. scirp.org Studies have also suggested that Phillygenin can reduce the release of glutamate (B1630785) from nerve terminals, which may contribute to its neuroprotective and analgesic effects. nih.gov

Attenuation of Neuroinflammation via TLR4/NF-κB Pathway Inhibition

Phillygenin has been shown to suppress neuroinflammation by targeting the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway. nih.govspandidos-publications.comnih.gov This pathway is a crucial component of the innate immune response and, when activated by stimuli like lipopolysaccharide (LPS), can lead to the production of pro-inflammatory cytokines and subsequent neuronal damage. nih.govfrontiersin.orgresearchgate.net

In models of spinal cord injury and neuroinflammation, phillygenin administration significantly inhibits the inflammatory response and neuronal apoptosis. nih.gov It directly targets TLR4, as predicted by molecular docking studies, and its action suppresses the downstream activation of the NF-κB pathway. nih.govnih.gov This inhibition leads to a reduction in the release of inflammatory mediators from microglia, the primary immune cells of the central nervous system. nih.gov Specifically, phillygenin has been observed to inhibit the expression of MyD88, a key adaptor protein in the TLR4 signaling cascade, thereby blocking the pro-inflammatory response in liver cells as well. frontiersin.org In microglial cell models, phillygenin attenuates the overexpression of TLR4 and suppresses the release of inflammatory cytokines, highlighting its role in modulating microglial polarization and neuroinflammation. nih.gov

Table 1: Effect of Phillygenin on TLR4/NF-κB Pathway Components

| Target Protein/Process | Effect of Phillygenin | Observed in | Citation |

|---|---|---|---|

| TLR4 | Inhibition/Binding | Microglia, Spinal Cord Injury Models | nih.govnih.gov |

| MyD88 | Inhibition of Expression | LX2 Cells | frontiersin.org |

| NF-κB Pathway | Suppression of Activation | Microglia, Spinal Cord Injury Models | nih.govnih.gov |

| Inflammatory Cytokine Release | Significant Suppression | Microglia | nih.gov |

| Microglial Polarization | Attenuation | BV2 Cells | nih.gov |

Regulation of Glutamate Exocytosis through Voltage-Gated Calcium Channels (Cav2.2)

Phillygenin plays a crucial role in regulating the release of glutamate, the primary excitatory neurotransmitter in the brain, from nerve terminals. nih.govmdpi.comnih.gov Excessive glutamate release can lead to excitotoxicity and neuronal damage, a common factor in various neurological disorders. nih.govmdpi.com The mechanism of phillygenin's action involves the inhibition of presynaptic voltage-gated calcium channels, specifically the N-type (Cav2.2) channels. nih.govnih.govtcdb.org

Studies using rat cerebrocortical nerve terminals (synaptosomes) have demonstrated that phillygenin reduces glutamate exocytosis induced by depolarizing agents like 4-aminopyridine (B3432731) (4-AP). nih.govmdpi.comnih.gov This inhibitory effect is dependent on extracellular calcium and is blocked by antagonists of Cav2.2 channels, but not by inhibitors of other calcium channels or intracellular calcium release mechanisms. nih.govnih.govresearchgate.net Phillygenin was found to lower the increase in intracellular calcium concentration triggered by depolarization without altering the nerve terminal's membrane potential. nih.govnih.gov This suggests that phillygenin directly modulates Cav2.2 channel activity to reduce calcium influx, which is a critical step for the fusion of synaptic vesicles with the presynaptic membrane and subsequent glutamate release. nih.govmdpi.com

Modulation of MAPK/ERK/Synapsin I Signaling Cascade

Downstream of its effect on calcium influx, phillygenin also modulates the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling cascade, which is integral to neurotransmitter release. nih.govnih.gov The influx of calcium through Cav2.2 channels typically activates the MAPK/ERK pathway, leading to the phosphorylation of various presynaptic proteins, including Synapsin I. nih.govnih.gov

Research has shown that the inhibitory effect of phillygenin on glutamate release is nullified when MAPK/ERK inhibitors are present. nih.govnih.gov Furthermore, phillygenin treatment attenuates the depolarization-induced phosphorylation of both ERK1/2 and its substrate, Synapsin I. nih.govnih.gov Synapsin I is a phosphoprotein associated with synaptic vesicles, and its phosphorylation by ERK is a key step in mobilizing these vesicles for exocytosis. nih.govnih.gov By suppressing the MAPK/ERK/Synapsin I signaling cascade, phillygenin effectively reduces the availability of synaptic vesicles for release, thereby inhibiting glutamate exocytosis. nih.govnih.govdntb.gov.ua

Table 2: Phillygenin's Impact on Neurotransmitter Release Machinery

| Molecular Target | Action of Phillygenin | Consequence | Citation |

|---|---|---|---|

| Cav2.2 (N-type) Calcium Channels | Inhibition | Reduced presynaptic Ca²⁺ influx | nih.govnih.govtcdb.org |

| MAPK/ERK Phosphorylation | Attenuation | Decreased signaling cascade activity | nih.govnih.gov |

| Synapsin I Phosphorylation | Attenuation | Reduced synaptic vesicle mobilization | nih.govnih.gov |

| Glutamate Exocytosis | Suppression | Neuroprotection from excitotoxicity | nih.govmdpi.comnih.gov |

Mitigation of Oxidative Stress in Neural Contexts

Spinal cord injuries and other neurological insults trigger a cascade of detrimental processes, including significant oxidative stress, which contributes to neuronal damage. nih.govnih.gov Phillygenin has demonstrated the ability to mitigate oxidative stress in neural environments. In models of spinal cord injury, phillygenin treatment was shown to inhibit the production of reactive oxygen species (ROS). nih.gov This antioxidant effect is a key component of its neuroprotective profile, working in concert with its anti-inflammatory actions to preserve neuronal integrity and promote functional recovery. nih.gov By reducing both the inflammatory response and oxidative stress, phillygenin helps to create a more favorable environment for neuronal survival and axonal regeneration following injury. nih.govnih.gov

Hepatoprotective and Anti-fibrotic Mechanisms

Phillygenin also exerts protective effects on the liver, addressing issues like nonalcoholic fatty liver disease (NAFLD) and fibrosis through distinct molecular pathways.

Regulation of Lysosomal Biogenesis and Lipophagy via Transcription Factor EB (TFEB)

In the context of nonalcoholic fatty liver disease (NAFLD), a condition often characterized by impaired breakdown of lipids in liver cells, phillygenin shows significant therapeutic potential. researchgate.netnih.gov It ameliorates lipid deposition by enhancing lysosomal biogenesis and lipophagy, the process of lipid droplet degradation by autophagy. researchgate.netnih.gov The central mechanism for this effect is the activation of Transcription Factor EB (TFEB). researchgate.netnih.govresearchgate.net

Phillygenin stimulates the release of calcium from the endoplasmic reticulum, which in turn activates calcineurin. researchgate.netnih.gov Activated calcineurin then dephosphorylates TFEB, enabling its translocation into the nucleus. researchgate.netnih.gov Once in the nucleus, TFEB promotes the expression of genes involved in lysosomal biogenesis and autophagy. researchgate.netnih.gov This restored autophagic flux enhances the clearance of lipid droplets in hepatocytes. researchgate.net The beneficial effects of phillygenin on hepatic steatosis were shown to be dependent on TFEB, as these effects were abolished in hepatocyte-specific TFEB knockout models. researchgate.netnih.gov

Enhancement of Antioxidant Defense Systems (Nrf2-ARE Pathway)

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a critical cellular defense mechanism against oxidative stress. koreascience.krnih.gov This pathway regulates the expression of numerous antioxidant and detoxification enzymes. koreascience.krnih.govaginganddisease.org Phillygenin is recognized for its antioxidant effects, which are, in part, mediated through the enhancement of this defense system. While direct studies detailing the specific interaction between phillygenin and the Nrf2 pathway in hepatocytes are emerging, its known antioxidant properties are consistent with the activation of this protective cascade. mdpi.com By activating the Nrf2 pathway, cells can more effectively neutralize reactive oxygen species and protect against oxidative damage, a key factor in the progression of various liver diseases. aginganddisease.orgmdpi.com

Modulation of Hepatic Stellate Cell Activation and Fibrosis Marker Expression

The activation of hepatic stellate cells (HSCs) is a critical event in the development of liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix (ECM) proteins. researchgate.net Phillygenin has been shown to directly inhibit the activation of HSCs. researchgate.netwjgnet.com

In in vitro models using human HSCs (LX-2 cells) and mouse HSCs, phillygenin has demonstrated the ability to suppress the proliferation of activated HSCs. researchgate.netfrontiersin.org This is accompanied by a significant reduction in the expression of key fibrosis markers. Notably, phillygenin decreases the levels of alpha-smooth muscle actin (α-SMA), a primary marker of HSC activation, and Collagen I, a major component of the fibrotic scar tissue. researchgate.netnih.govresearchgate.net Studies have shown that phillygenin treatment leads to a notable decrease in the expression of α-SMA and Collagen I at both the mRNA and protein levels. researchgate.netresearchgate.net

The mechanisms underlying this anti-fibrotic effect involve the modulation of specific signaling pathways. Research indicates that phillygenin can inhibit HSC activation by targeting the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway. nih.gov This pathway is known to play a role in the inflammatory processes that drive liver fibrosis. nih.gov Furthermore, phillygenin has been found to modulate the Wnt/β-catenin pathway, another critical signaling cascade implicated in fibrogenesis. researchgate.netfrontiersin.orgresearchgate.net By interfering with these pathways, phillygenin effectively curtails the pro-fibrogenic responses of HSCs. researchgate.net

Table 1: Effect of Phillygenin on Fibrosis Markers and Associated Signaling Pathways

| Target Cell | Fibrosis Marker/Pathway | Observed Effect of Phillygenin | Reference |

|---|---|---|---|

| Hepatic Stellate Cells (LX-2, mHSCs) | α-Smooth Muscle Actin (α-SMA) | Decreased expression | researchgate.netnih.govresearchgate.net |

| Hepatic Stellate Cells (LX-2, mHSCs) | Collagen I | Decreased expression | researchgate.netnih.govresearchgate.net |

| Hepatic Stellate Cells (LX-2) | TLR4/MyD88/NF-κB Pathway | Inhibition | nih.gov |

| Hepatic Stellate Cells (mHSCs, LX-2) | Wnt/β-catenin Pathway | Inhibition | researchgate.netfrontiersin.orgresearchgate.net |

| Hepatic Stellate Cells (mHSCs, LX-2) | Proliferation | Suppressed | researchgate.netfrontiersin.org |

Inhibition of Cytochrome P450 2E1 (CYP2E1) Enzyme Activity

Cytochrome P450 2E1 (CYP2E1) is an enzyme involved in the metabolism of various xenobiotics, including certain toxins that can cause liver damage. gavinpublishers.comcaymanchem.com The activity of CYP2E1 can contribute to oxidative stress and the initiation of liver injury. dntb.gov.ua Phillygenin has been identified as an inhibitor of CYP2E1 activity. gavinpublishers.comcaymanchem.com

Studies have demonstrated that phillygenin can directly inhibit the enzymatic activity of CYP2E1, with a reported inhibition constant (Ki) of 2.40 μM. caymanchem.comnih.gov This inhibitory action is considered a key mechanism behind phillygenin's hepatoprotective effects, particularly in models of chemically-induced liver injury. gavinpublishers.comcaymanchem.com By blocking CYP2E1, phillygenin can reduce the metabolic activation of hepatotoxins, thereby mitigating subsequent cellular damage and inflammation. caymanchem.comdntb.gov.ua

Table 2: Inhibitory Effect of Phillygenin on CYP2E1

| Enzyme | Action of Phillygenin | Ki Value | Reference |

|---|---|---|---|

| Cytochrome P450 2E1 (CYP2E1) | Inhibition | 2.40 μM | caymanchem.comnih.gov |

Mechanisms of Antimicrobial Effects

Phillygenin has demonstrated notable antimicrobial properties, particularly against the bacterium Helicobacter pylori, a major cause of gastritis and peptic ulcers. researchgate.netnih.gov Its mechanisms of action involve the disruption of key bacterial processes essential for survival and virulence. frontiersin.orgnih.gov

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection against antibiotics and host immune responses. nih.gov Phillygenin has been shown to effectively inhibit the formation of H. pylori biofilms. frontiersin.orgnih.govfrontiersin.org This inhibitory effect is concentration-dependent, with studies showing that it can disrupt biofilm integrity at concentrations several times its minimum inhibitory concentration (MIC). nih.govresearchgate.net

The mechanism behind this anti-biofilm activity involves the downregulation of specific genes crucial for biofilm development. nih.gov Research has identified that phillygenin treatment leads to a significant reduction in the expression of the spoT and Hp1174 genes in H. pylori. researchgate.netnih.gov The spoT gene is involved in the stringent response, a bacterial stress response linked to biofilm formation, while Hp1174 is associated with an efflux pump that can contribute to biofilm architecture. nih.gov By downregulating these genes, phillygenin hinders the ability of H. pylori to form and maintain its protective biofilm. nih.gov

A key aspect of phillygenin's antimicrobial action is its ability to compromise the integrity of the bacterial cell membrane. researchgate.netnih.gov This disruption leads to increased membrane permeability. referencecitationanalysis.com A direct consequence of this altered permeability is the leakage of intracellular components, most notably adenosine (B11128) triphosphate (ATP). researchgate.netnih.gov

ATP is the primary energy currency of the cell, and its loss is detrimental to bacterial viability. researchgate.net Studies have demonstrated that phillygenin induces significant ATP leakage from H. pylori in a dose- and time-dependent manner. nih.gov This depletion of the intracellular ATP pool disrupts essential cellular processes that rely on energy, ultimately contributing to bacterial death. nih.gov This mechanism of causing ATP leakage is a hallmark of membrane-active antimicrobial agents. researchgate.netnih.gov

**Table 3: Antimicrobial Mechanisms of Phillygenin against *Helicobacter pylori***

| Mechanism | Specific Effect | Gene/Molecule Affected | Reference |

|---|---|---|---|

| Inhibition of Biofilm Formation | Downregulation of biofilm-related genes | spoT, Hp1174 | researchgate.netnih.gov |

| Alteration of Membrane Permeability | Inducement of ATP leakage | Cellular Membrane | researchgate.netnih.gov |

General Antioxidant Activity

Phillygenin possesses significant antioxidant properties, enabling it to scavenge harmful free radicals and protect against oxidative stress. nih.govcaymanchem.comnih.gov This activity is a contributing factor to its various observed health benefits, including its hepatoprotective effects. caymanchem.comscielo.org

The antioxidant capacity of phillygenin has been evaluated in various in vitro assays. It has demonstrated potent scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, a stable free radical commonly used to assess antioxidant potential. nih.govnih.gov Additionally, phillygenin has been shown to effectively scavenge hydrogen peroxide (H₂O₂), a reactive oxygen species that can lead to cellular damage. nih.gov

The efficacy of its antioxidant activity is quantified by its IC50 value, which is the concentration required to scavenge 50% of the free radicals. Studies have reported the following IC50 values for phillygenin:

Table 4: Antioxidant Activity of Phillygenin

| Assay | IC50 Value (μM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 19.1 | nih.govcaymanchem.com |

| Hydrogen Peroxide (H₂O₂) Scavenging | 10.5 | nih.govcaymanchem.com |

This free radical scavenging ability helps to reduce oxidative damage to lipids, proteins, and DNA, thereby mitigating cellular injury and inflammation. scielo.org

Pharmacological Activities and Preclinical Therapeutic Potential of Phillygenin

Anti-inflammatory and Immunomodulatory Efficacy

Phillygenin has demonstrated notable anti-inflammatory and immunomodulatory effects across a range of preclinical models. nih.gov Its mechanisms of action often involve the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Investigation in In Vitro Cellular Models of Inflammation

In vitro studies using various cell lines have provided foundational evidence for phillygenin's anti-inflammatory potential. A common model involves the use of lipopolysaccharide (LPS)-stimulated cells to mimic an inflammatory response.

In LPS-induced RAW264.7 macrophage cells, phillygenin has been shown to significantly inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). researchgate.netsci-hub.se It also reduces the release of other inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.net The underlying mechanism for these effects is often attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netsci-hub.se Phillygenin has been observed to hinder the activation of NF-κB, a critical regulator of inflammatory gene expression. researchgate.net

Furthermore, in human cell models, phillygenin has been shown to decrease the release of TNF-α from monocytes/macrophages and IL-1β from polymorphonuclear leukocytes (PMNs). frontiersin.org Interestingly, it was also found to stimulate the production of the anti-inflammatory cytokine transforming growth factor-beta (TGF-β) and enhance the surface expression of the IL-10 receptor on macrophages, suggesting a dual role in suppressing pro-inflammatory responses and promoting anti-inflammatory mechanisms. frontiersin.org

Studies on other cell types, such as human hepatic stellate (LX2) cells and bronchial epithelial (BEAS-2B) cells, have further corroborated these findings. In LX2 cells, phillygenin inhibited LPS-induced inflammation and activation through the TLR4/MyD88/NF-κB signaling pathway. sci-hub.se In BEAS-2B cells, it was found to reduce inflammation by inhibiting Akt activation. researchgate.net

The following table summarizes the key in vitro anti-inflammatory effects of phillygenin.

| Cell Line | Inducer | Key Findings | Reference(s) |

| RAW264.7 macrophages | LPS | Reduced IL-6, IL-1β, TNF-α, NO, and PGE2 production; Inhibited NF-κB pathway. | researchgate.netsci-hub.se |

| Human monocytes/macrophages | LPS | Decreased TNF-α release; Stimulated TGF-β production and IL-10 receptor expression. | frontiersin.org |

| Human PMNs | - | Decreased IL-1β release. | frontiersin.org |

| LX2 hepatic stellate cells | LPS | Inhibited inflammation and activation via TLR4/MyD88/NF-κB pathway. | sci-hub.se |

| BEAS-2B bronchial epithelial cells | - | Reduced inflammation by inhibiting Akt activation. | researchgate.net |

| BV2 microglial cells | LPS | Inhibited the release of inflammatory mediators (IL-1β, TNF-α, COX-2, iNOS). | nih.gov |

Assessment in In Vivo Models of Acute and Chronic Inflammatory States

The anti-inflammatory efficacy of phillygenin observed in vitro has been translated into various in vivo animal models of inflammation.

In a mouse model of carrageenan-induced paw edema, an acute inflammatory model, pretreatment with phillygenin significantly reduced paw swelling. nih.govresearchgate.net This effect was associated with a notable decrease in the levels of IL-6, TNF-α, IL-1β, NO, and PGE2 in the inflamed paw tissue. nih.gov Furthermore, phillygenin was found to decrease the protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the phosphorylation of IκB-α and NF-κB p65, further implicating the NF-κB pathway in its in vivo anti-inflammatory action. nih.govresearchgate.net

In a model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in mice, a model for inflammatory bowel disease, phillygenin attenuated colon inflammation and helped to improve the intestinal mucosal barrier. dntb.gov.ua Its protective effects were linked to the modulation of the TLR4/Src-mediated MAPK and NF-κB signaling pathways. dntb.gov.ua

Phillygenin has also shown protective effects in a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI). signavitae.com It ameliorated pathological changes in the lungs, reduced the wet-to-dry weight ratio of the lung, and decreased the number of inflammatory cells and total protein concentration in the bronchoalveolar lavage fluid (BALF). signavitae.com The levels of IL-1β and TNF-α in both the BALF and lung tissue were also significantly reduced by phillygenin treatment. signavitae.com The mechanism was suggested to involve the TLR4/MyD88/NF-κB pathway. signavitae.com

In a rat model of osteoarthritis, phillygenin was found to protect chondrocytes and alleviate the progression of the disease by repressing inflammation via the PI3K/Akt/NF-κB signaling pathway. researchgate.net

The table below summarizes the in vivo anti-inflammatory and immunomodulatory activities of phillygenin.

| Animal Model | Condition | Key Findings | Reference(s) |

| Mice | Carrageenan-induced paw edema | Reduced paw edema; Decreased IL-6, TNF-α, IL-1β, NO, PGE2; Inhibited iNOS, COX-2, and NF-κB activation. | nih.govresearchgate.net |

| Mice | DSS-induced colitis | Attenuated colon inflammation; Improved intestinal mucosal barrier via TLR4/Src/MAPK/NF-κB pathways. | dntb.gov.ua |

| Mice | LPS-induced acute lung injury | Ameliorated lung pathology; Reduced inflammatory cells and cytokines (IL-1β, TNF-α) in BALF and lung tissue via TLR4/MyD88/NF-κB pathway. | signavitae.com |

| Rats | Osteoarthritis | Protected chondrocytes; Alleviated disease progression via PI3K/Akt/NF-κB signaling. | researchgate.net |

| Rats | Spinal Cord Injury | Inhibited inflammatory response and neuronal apoptosis; Enhanced axonal regeneration. | nih.gov |

Antineoplastic Efficacy across Various Cancer Types

Phillygenin has demonstrated promising antineoplastic activity in a variety of cancer models, exhibiting effects on cell proliferation, apoptosis, and the tumor microenvironment.

In Vitro Studies on Diverse Cancer Cell Lines

The anticancer effects of phillygenin have been investigated in a range of cancer cell lines, revealing its potential to inhibit cancer cell growth and induce cell death.

In drug-resistant human esophageal cancer cells (SH-1-V1), phillygenin was found to inhibit cell growth with a half-maximal inhibitory concentration (IC50) of 6 µM. nih.gov It induced apoptosis, which was associated with an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net Furthermore, phillygenin treatment led to an increase in cleaved caspase-3 and -9, enhanced reactive oxygen species (ROS) production, and caused cell cycle arrest at the G2/M phase. researchgate.netnih.gov

In pancreatic cancer cells, phillygenin has been shown to inhibit cell survival and epithelial-mesenchymal transition (EMT). dntb.gov.ua It was identified as an inhibitor of maternal embryonic leucine (B10760876) zipper kinase (MELK), a protein implicated in cancer progression. dntb.gov.ua

A study on colorectal cancer (CRC) cells co-cultured with Jurkat T cells (an in vitro model of the tumor microenvironment) showed that phillygenin could enhance the immune response of T cells. researchgate.net It achieved this by upregulating interleukin-2 (B1167480) (IL-2) and downregulating interleukin-10 (IL-10) and FOXP3 in the T cells. researchgate.net In the CRC cells, phillygenin inhibited the expression of hypoxia-inducible factor-1α (HIF-1α), transforming growth factor-beta (TGF-β), and vascular endothelial growth factor (VEGF). researchgate.net

The following table summarizes the in vitro antineoplastic effects of phillygenin.

| Cancer Cell Line | Key Findings | Reference(s) |

| SH-1-V1 (Drug-resistant esophageal cancer) | Inhibited cell growth (IC50 = 6 µM); Induced apoptosis via mitochondrial pathway (↑Bax, ↓Bcl-2, ↑cleaved caspases); Increased ROS; Caused G2/M cell cycle arrest. | researchgate.netnih.gov |

| Pancreatic cancer cells | Inhibited cell survival and EMT; Acted as a MELK inhibitor. | dntb.gov.ua |

| Colorectal cancer cells (co-cultured with Jurkat T cells) | Enhanced T cell immune response (↑IL-2, ↓IL-10, ↓FOXP3); Inhibited HIF-1α, TGF-β, and VEGF expression in cancer cells. | researchgate.net |

Evaluation in In Vivo Tumorigenesis and Metastasis Models

The in vitro antineoplastic findings have been supported by in vivo studies using animal models of cancer.

In a subcutaneous tumor mouse model using drug-resistant human esophageal cancer cells, phillygenin treatment was shown to inhibit tumor weight and volume, indicating its potential to suppress tumor growth in a living organism. researchgate.net

In a mouse model of colorectal cancer, phillygenin considerably suppressed tumor growth and improved the tumor microenvironment (TME). researchgate.net This in vivo efficacy is consistent with its in vitro effects on enhancing anti-tumor immunity. researchgate.net

The table below summarizes the in vivo antineoplastic activities of phillygenin.

| Animal Model | Cancer Type | Key Findings | Reference(s) |

| Mice | Drug-resistant esophageal cancer | Inhibited tumor weight and volume. | researchgate.net |

| Mice | Colorectal cancer | Suppressed tumor growth; Improved the tumor microenvironment. | researchgate.net |

Neuroprotective and Analgesic Effects

Beyond its anti-inflammatory and anticancer properties, phillygenin has also been investigated for its potential to protect nerve cells and alleviate pain.

Preclinical studies have indicated that phillygenin possesses neuroprotective properties. mdpi.comexplorationpub.com In a rat model of spinal cord injury (SCI), phillygenin treatment significantly inhibited the inflammatory response and neuronal apoptosis, while enhancing axonal regeneration and improving motor function recovery. nih.gov The neuroprotective mechanism in this context was linked to the inhibition of the TLR4/NF-κB signaling pathway in microglia, the primary immune cells of the central nervous system. nih.gov In vitro, phillygenin attenuated neuroinflammation mediated by activated microglia and protected neuronal cells from microglia-mediated apoptosis. nih.gov

Phillygenin has also demonstrated significant analgesic activity in preclinical models of pain. nih.gov In a mouse model of acetic acid-induced writhing, a test for visceral pain, phillygenin significantly reduced the number of writhes. nih.gov In the hot plate test, a measure of central analgesic activity, it prolonged the latency period, indicating a reduction in pain sensitivity. nih.gov Furthermore, in a rat model of neuropathic pain, phillygenin treatment enhanced the paw withdrawal threshold and paw withdrawal latency, suggesting an effective analgesic effect against this type of chronic pain. scielo.org The analgesic mechanism in the neuropathic pain model was associated with a decrease in nitric oxide levels and pro-inflammatory cytokines (TNF-α, IL-1β, and IL-6), as well as the downregulation of the TLR4/MyD88/NF-κB pathway. scielo.org

Studies in Experimental Neuropathic Pain Models

Neuropathic pain, a chronic condition resulting from nerve damage, has been investigated using preclinical models to test the efficacy of phillygenin. In studies utilizing the chronic constriction injury (CCI) model in rats, a common method for inducing neuropathic pain, phillygenin administration has shown significant analgesic effects. researchgate.netresearcherslinks.commdpi.comscielo.org

Research findings indicate that treatment with phillygenin leads to an increased paw-withdrawal threshold (PWT) and paw-withdrawal latency (PWL), suggesting a reduction in mechanical and thermal hyperalgesia. researchgate.netresearcherslinks.com The underlying mechanism for these effects has been linked to the modulation of neuroinflammation. Phillygenin has been observed to decrease the production of pro-inflammatory mediators, including nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netresearcherslinks.comnih.gov This anti-inflammatory action is primarily attributed to its ability to inhibit the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.netresearcherslinks.com By downregulating the expression of TLR4 and MyD88 and inhibiting the phosphorylation of NF-κB, phillygenin effectively ameliorates the inflammatory status and alleviates pain in CCI models. researchgate.netresearcherslinks.com

Table 1: Summary of Phillygenin's Effects in Neuropathic Pain Models

| Experimental Model | Key Findings | Proposed Mechanism of Action |

| Chronic Constriction Injury (CCI) in Rats | - Increased paw-withdrawal threshold (PWT). researchgate.netresearcherslinks.com- Increased paw-withdrawal latency (PWL). researchgate.netresearcherslinks.com- Decreased levels of NO, TNF-α, IL-1β, and IL-6. researchgate.netresearcherslinks.com | Inhibition of the TLR4/MyD88/NF-κB signaling pathway. researchgate.netresearcherslinks.comscielo.org |

Investigation in Spinal Cord Injury (SCI) Models

Spinal cord injuries (SCIs) initiate a series of damaging events, including severe neuroinflammation and oxidative stress, leading to neuronal cell death. nih.govnih.gov The therapeutic potential of phillygenin has been assessed in rat models of SCI.

In these models, phillygenin treatment has been shown to significantly suppress the inflammatory response and reduce neuronal apoptosis within the spinal cord tissue. nih.govnih.gov Furthermore, it promoted axonal regeneration and led to improved motor function recovery. nih.govnih.gov In vitro studies using lipopolysaccharide (LPS)-stimulated microglia further support these findings, showing that phillygenin inhibits the release of inflammatory factors. nih.govnih.gov The mechanism parallels that seen in neuropathic pain models, with research identifying Toll-like receptor 4 (TLR4) as a key target. nih.govnih.gov Phillygenin appears to exert its neuroprotective effects by inhibiting the TLR4/MYD88/NF-κB signaling pathway, thereby mitigating microglia-mediated neuroinflammation following SCI. nih.govnih.gov

Table 2: Phillygenin's Impact on Spinal Cord Injury Models

| Experimental Model | Key Findings | Proposed Mechanism of Action |

| Rat Model of SCI | - Inhibited inflammatory response. nih.govnih.gov- Reduced neuronal apoptosis. nih.govnih.gov- Enhanced axonal regeneration. nih.govnih.gov- Improved motor function recovery. nih.govnih.gov | Inhibition of the TLR4/MYD88/NF-κB signaling pathway. nih.govnih.gov |

Evaluation in Experimental Models of Neurodegenerative Processes

Neurodegenerative disorders are often characterized by oxidative stress, neuroinflammation, and excitotoxicity. explorationpub.comresearchgate.net Phillygenin has demonstrated neuroprotective potential by addressing these pathological processes. One of the key mechanisms of neuronal damage in neurodegeneration is excessive glutamate (B1630785) release, which leads to excitotoxicity. nih.gov

Studies using rat cerebrocortical nerve terminals (synaptosomes) have shown that phillygenin can inhibit the release of glutamate. nih.gov This action is mediated by reducing the influx of calcium through Cav2.2 (N-type) voltage-gated calcium channels, which in turn suppresses the MAPK/ERK/synapsin I signaling cascade. researchgate.net By limiting excessive glutamate exocytosis, phillygenin may offer protection against the neuronal damage seen in various acute and chronic brain disorders. nih.gov Its established antioxidant properties further contribute to its neuroprotective profile by combating the free radical damage that drives the progression of neurodegenerative diseases. nih.gov

Table 3: Neuroprotective Effects of Phillygenin in Neurodegeneration Models

| Experimental Model | Key Findings | Proposed Mechanism of Action |

| Rat Cerebrocortical Synaptosomes | - Dose-dependent inhibition of glutamate release. nih.gov | - Inhibition of Cav2.2 (N-type) calcium channels. researchgate.net- Suppression of the MAPK/ERK/synapsin I signaling cascade. researchgate.net |

Hepatoprotective and Anti-fibrotic Applications

Phillygenin has shown significant promise in protecting the liver from injury and fibrosis in various preclinical models. frontiersin.org Its effects are largely attributed to its potent anti-inflammatory and antioxidant activities. eurekaselect.comresearchgate.net

Models of Chemically-Induced Liver Injury

A common model for studying liver damage involves inducing toxicity with chemicals like carbon tetrachloride (CCl4). frontiersin.orgnih.gov In mouse and rat models of CCl4-induced acute liver injury, pretreatment with phillygenin has been shown to provide a strong protective effect. caymanchem.comnih.govresearchgate.net

This protection is evidenced by a significant reduction in the elevated serum levels of key liver enzymes, namely alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). caymanchem.comnih.govnih.gov Histological analysis confirms that phillygenin ameliorates tissue damage in the liver. researchgate.net Mechanistically, phillygenin counters oxidative stress by increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) while decreasing levels of malondialdehyde (MDA), a marker of lipid peroxidation. caymanchem.comresearchgate.net It also reduces the concentration of pro-inflammatory cytokines such as TNF-α and IL-8. researchgate.net Furthermore, phillygenin has been found to inhibit the activation of hepatic stellate cells (HSCs), a critical event in the progression to liver fibrosis, partly by suppressing the Wnt/β-catenin signaling pathway. researchgate.netnih.gov

Table 4: Phillygenin's Effects on Chemically-Induced Liver Injury

| Experimental Model | Key Findings | Proposed Mechanism of Action |

| Carbon Tetrachloride (CCl4)-Induced Injury | - Decreased serum ALT and AST levels. caymanchem.comnih.gov- Increased SOD and GSH-Px activity. researchgate.net- Decreased MDA content. caymanchem.comresearchgate.net- Reduced levels of TNF-α and IL-8. researchgate.net- Inhibition of hepatic stellate cell activation. nih.gov | - Antioxidant activity. nih.gov- Anti-inflammatory effects. nih.gov- Inhibition of Wnt/β-catenin pathway. nih.gov |

Nonalcoholic Fatty Liver Disease (NAFLD) Models

Nonalcoholic fatty liver disease (NAFLD) is characterized by fat accumulation in the liver, which can progress to inflammation and fibrosis. mdpi.com The therapeutic potential of phillygenin has been explored in high-fat diet (HFD)-induced mouse models of NAFLD and in vitro using palmitate-stimulated hepatocytes. nih.gov

Research has revealed that in these models, there is an impairment of lipophagy, an autophagic process that degrades intracellular lipid droplets. nih.gov Phillygenin treatment was found to alleviate lipid deposition by restoring this process. nih.gov It achieves this by increasing lysosomal biogenesis and enhancing autophagic flux. The underlying molecular mechanism involves the stimulation of calcium (Ca2+) release from the endoplasmic reticulum, which in turn activates calcineurin. Activated calcineurin then dephosphorylates the transcription factor EB (TFEB), promoting its translocation to the nucleus where it drives the expression of genes involved in lysosomal biogenesis and autophagy. nih.gov These findings position phillygenin as a potential therapeutic agent for NAFLD by modulating the Ca2+-calcineurin-TFEB axis. nih.gov

Table 5: Phillygenin's Role in Nonalcoholic Fatty Liver Disease Models

| Experimental Model | Key Findings | Proposed Mechanism of Action |

| High-Fat Diet (HFD) Mice & Palmitate-Stimulated Hepatocytes | - Alleviated lipid deposition. nih.gov- Increased lysosomal biogenesis. nih.gov- Restored autophagic flux (lipophagy). nih.gov | Activation of the Ca2+-calcineurin-TFEB signaling pathway. nih.gov |

Antimicrobial Spectrum and Potency

Phillygenin is recognized for its antimicrobial properties. eurekaselect.comresearchgate.net Research has investigated its efficacy against various pathogens, with a particular focus on bacteria.

Studies have demonstrated that phillygenin possesses antibacterial activity. frontiersin.orggoogle.com More specifically, a demethylated hydroxylated derivative of phillygenin (PHI-Der) has shown notable inhibitory effects against Helicobacter pylori, a bacterium linked to various gastric diseases. frontiersin.org The minimum inhibitory concentrations (MICs) of PHI-Der against 18 different H. pylori strains were found to be in the range of 8–32 μg/mL. frontiersin.org This effect was consistent across both antibiotic-sensitive and resistant strains. frontiersin.org

Interestingly, this derivative exhibits a narrow antimicrobial spectrum. frontiersin.org When tested against 20 other non-H. pylori bacterial strains, the MICs were all above 128 μg/mL, indicating specific activity against H. pylori. frontiersin.org This specificity is advantageous as it suggests a lower likelihood of disrupting the broader gut microbiome. Furthermore, H. pylori showed difficulty in developing resistance to the phillygenin derivative compared to conventional antibiotics like metronidazole. frontiersin.org

Table 6: Antimicrobial Activity of a Phillygenin Derivative (PHI-Der)

| Microorganism | Activity Metric (MIC) | Key Findings |

| Helicobacter pylori (18 strains) | 8–32 μg/mL frontiersin.org | - Effective against sensitive and resistant strains. frontiersin.org- Low potential for resistance development. frontiersin.org |

| Non-H. pylori strains (20 total) | >128 μg/mL frontiersin.org | - Demonstrates narrow-spectrum antibacterial activity. frontiersin.org |

Activity against Specific Pathogens (e.g., Helicobacter pylori)

Phillygenin has demonstrated notable antibacterial activity against Helicobacter pylori (H. pylori), a bacterium linked to various gastric diseases. Studies have shown that phillygenin can inhibit both sensitive and drug-resistant strains of H. pylori. The minimal inhibitory concentration (MIC) for 18 different H. pylori strains was found to be in the range of 16–32 μg/ml. nih.gov For the H. pylori G27 strain, the minimum bactericidal concentration (MBC) was determined to be 128 μg/ml. nih.govresearchgate.net Research indicates that the bactericidal effect is dependent on both concentration and time. nih.govresearchgate.net

The mechanism behind phillygenin's action against H. pylori involves the inhibition of biofilm formation and the induction of ATP leakage from the bacterial cells. nih.govresearchgate.net Biofilm formation is a critical factor in the drug resistance of H. pylori. nih.gov Phillygenin has been shown to inhibit approximately 50% of biofilm growth at a concentration eight times its MIC. nih.gov This inhibitory effect on biofilms is associated with the regulation of the spoT and Hp1174 genes. nih.gov Furthermore, phillygenin can cause ATP leakage, which disrupts the energy metabolism of the bacterium, leading to cell death. nih.govresearchgate.net

Additional mechanisms include the downregulation of genes related to acid resistance, virulence, and drug efflux, which further weakens the pathogen. nih.govresearchgate.net A demethylated hydroxylated derivative of phillygenin (PHI-Der) has also been developed, showing an enhanced antibacterial effect against H. pylori, with MIC values ranging from 8–32 μg/mL, representing a two- to eight-fold increase in activity compared to the parent compound. frontiersin.org

| Parameter | Value | Strains Tested |

|---|---|---|

| Minimal Inhibitory Concentration (MIC) | 16–32 μg/ml | 18 H. pylori strains (including sensitive and resistant) |

| Minimum Bactericidal Concentration (MBC) | 128 μg/ml | H. pylori G27 |

Role in Metabolic Regulation

Phillygenin has been identified as a potential regulator of various metabolic processes. Its bioactivities include anti-obesity and anti-inflammatory effects, which are closely linked to its influence on key signaling pathways involved in metabolism. rsc.orgresearchgate.net

Phillygenin has been shown to influence glucose metabolism primarily by inhibiting the Akt signaling pathway. rsc.orgresearchgate.net Akt, also known as protein kinase B, is a crucial node in pathways that regulate glucose homeostasis. Research has demonstrated that phillygenin can reduce the phosphorylation of Akt at both the Thr308 and Ser473 sites in a dose-dependent manner. rsc.org

The inhibition of Akt activation by phillygenin has downstream consequences for glucose metabolic parameters. One of the key downstream targets of Akt is glycogen (B147801) synthase kinase 3β (GSK3β). By inhibiting Akt, phillygenin also reduces the phosphorylation of GSK3β. rsc.org This modulation of the Akt/GSK3β pathway affects cellular glucose uptake. In studies using HEK 293T cells, treatment with phillygenin resulted in the inhibition of glucose consumption. rsc.org These findings suggest that phillygenin's ability to regulate glucose metabolic parameters stems from its targeted inhibition of the Akt signaling pathway. rsc.orgresearchgate.net

| Target Protein | Effect of Phillygenin | Signaling Pathway | Resulting Metabolic Influence |

|---|---|---|---|

| Akt (Protein Kinase B) | Inhibits phosphorylation | PI3K-Akt | Modulation of downstream metabolic processes |

| GSK3β | Reduces phosphorylation | Akt/GSK3β | Influence on glucose homeostasis |

| - | Inhibits glucose uptake | - | Decreased cellular glucose consumption |

The metabolic regulatory functions of phillygenin extend to potential anti-obesity effects. rsc.orgresearchgate.net The compound's bioactivity in this area is linked to its broader influence on metabolic health, including the regulation of glucose and inflammation. rsc.org The use of Forsythia leaves, a source of phillygenin, in health products for weight management points to the traditional recognition of its metabolic benefits. rsc.org

Preclinical evidence suggests that the anti-obesity activity of phillygenin is connected to its modulation of the Akt signaling pathway, which is a critical regulator of processes that can contribute to obesity when dysregulated. rsc.orgresearchgate.net While direct, extensive preclinical models detailing phillygenin's anti-obesity mechanisms are still emerging, its established role in influencing metabolic parameters provides a strong basis for its potential in this area. rsc.orgrsc.org

Biosynthetic Pathways and Synthetic Methodologies for Phillygenin

Elucidation of Natural Biosynthesis Pathways

The natural production of phillygenin is a complex process originating from the phenylpropanoid pathway, a major route for the synthesis of a wide variety of plant secondary metabolites. The biosynthesis of lignans (B1203133) like phillygenin involves a series of enzymatic steps that start with the amino acid phenylalanine.

The journey begins with the conversion of phenylalanine to cinnamic acid, a reaction catalyzed by phenylalanine ammonia-lyase (PAL) . nih.gov This is a critical entry point into the phenylpropanoid pathway. Following this, a series of hydroxylation and methylation reactions occur, involving enzymes such as coumarate 3-hydroxylase (C3H) and caffeoyl-CoA O-methyltransferase (CCoAOMT) , to produce key intermediates like ferulic acid. nih.govresearchgate.net These intermediates are then activated to their corresponding CoA thioesters by 4-coumarate CoA ligase (4CL) . nih.gov

The pathway then proceeds towards the formation of monolignols, with cinnamoyl-CoA reductase (CCR) and cinnamyl alcohol dehydrogenase (CAD) playing pivotal roles in the reduction of the activated acid to an alcohol, yielding coniferyl alcohol. nih.gov Coniferyl alcohol serves as the direct precursor for a vast array of lignans, including phillygenin.

The dimerization of two coniferyl alcohol molecules is a key step, guided by dirigent proteins (DIR) , which control the stereochemistry of the resulting lignan (B3055560). nih.govresearchgate.net This reaction leads to the formation of (+)-epipinoresinol. nih.govfrontiersin.org Finally, the conversion of (+)-epipinoresinol to phillygenin is accomplished through the action of a specific O-methyltransferase (OMT) , which catalyzes the methylation of a hydroxyl group on the aromatic ring. nih.govresearchgate.netfrontiersin.org Phillygenin can be further glycosylated by UDP-glycosyltransferase (UGT) to form its glycoside, phillyrin (B1677687). nih.govresearchgate.net

Key Enzymes in the Biosynthesis of Phillygenin:

| Enzyme | Abbreviation | Role in the Pathway |

| Phenylalanine ammonia-lyase | PAL | Catalyzes the initial step of the phenylpropanoid pathway. nih.gov |

| Coumarate 3-hydroxylase | C3H | Involved in the hydroxylation of intermediates. nih.gov |

| 4-coumarate CoA ligase | 4CL | Activates cinnamic acid derivatives. nih.gov |

| Caffeoyl-CoA O-methyltransferase | CCoAOMT | Catalyzes methylation reactions. nih.gov |

| Cinnamoyl-CoA reductase | CCR | Reduces activated acids to aldehydes. nih.gov |

| Cinnamyl alcohol dehydrogenase | CAD | Reduces aldehydes to alcohols, forming coniferyl alcohol. nih.gov |

| Dirigent protein | DIR | Directs the stereospecific dimerization of coniferyl alcohol. nih.govresearchgate.net |

| O-methyltransferase | OMT | Catalyzes the final methylation step to form phillygenin. nih.govresearchgate.netfrontiersin.org |

| UDP-glycosyltransferase | UGT | Glycosylates phillygenin to form phillyrin. nih.govresearchgate.net |

Chemical Synthesis Strategies for Phillygenin and its Analogues

The chemical synthesis of phillygenin and its derivatives is crucial for obtaining larger quantities of the compound for research and for creating novel analogues with potentially improved properties. Several synthetic strategies have been developed, often focusing on the construction of the core furofuran lignan skeleton and the introduction of the appropriate functional groups.

One common approach involves the glycosylation of phillygenin to produce phillyrin. This typically involves reacting phillygenin, the glycosyl acceptor, with a suitable glycosyl donor in the presence of a catalyst. google.comepo.org For instance, a method has been described that uses 2,3,4,6-tetra-O-benzoyl-D-glucopyranosyl trichloroacetimidate (B1259523) as the glycosyl donor and a Lewis acid catalyst like silver trifluoromethanesulfonate (B1224126) to achieve glycosylation. google.com The subsequent deprotection of the acyl groups yields phillyrin. google.comepo.org

The total synthesis of phillygenin itself has also been a subject of research, although detailed routes are less commonly reported in readily available literature. These syntheses would necessarily involve the stereocontrolled construction of the complex furofuran ring system.